4-amino-N-(2-fluorophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

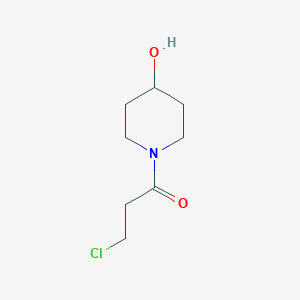

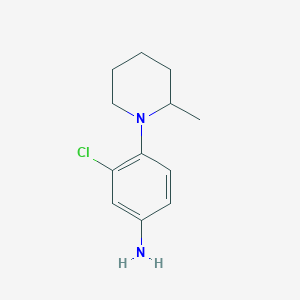

“4-amino-N-(2-fluorophenyl)benzenesulfonamide” is a compound with the molecular formula C12H11FN2O2S and a molecular weight of 266.29 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11FN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed, and dry .Scientific Research Applications

Biochemical Evaluation of Benzenesulfonamides

Benzenesulfonamides, including 4-amino-N-(2-fluorophenyl)benzenesulfonamide, have been explored for their biochemical properties. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a critical enzyme in the kynurenine pathway, highlight the therapeutic potential of such compounds (Röver et al., 1997).

Spectroscopic Characterization and Antimicrobial Activity

Sulfonamide derivatives, including those similar to this compound, have been characterized using spectroscopic techniques (FT-IR, NMR) and evaluated for antimicrobial activities. This includes research on novel Schiff base ligands containing aromatic sulfonamide fragments (Demircioğlu et al., 2018).

Photophysical and Photochemical Properties for Photodynamic Therapy

Research has also focused on the photophysical and photochemical properties of benzenesulfonamides, particularly in the context of photodynamic therapy, a treatment modality for cancer. The properties of such compounds as photosensitizers are crucial in this therapeutic approach (Pişkin et al., 2020).

Antagonistic Activity of Benzenesulfonamides

The synthesis and pharmacology of benzenesulfonamide derivatives have revealed their potential as endothelin antagonists, with possible implications in the treatment of conditions influenced by endothelin, a potent vasoconstrictor (Murugesan et al., 1998).

Synthesis and Characterization for Potential Applications

The synthesis and characterization of various benzenesulfonamides, including this compound, have been conducted to explore their potential in various scientific and therapeutic applications. This includes analyzing their structural properties and exploring their possible uses in different fields (Naganagowda & Petsom, 2011).

Mechanism of Action

While the specific mechanism of action for “4-amino-N-(2-fluorophenyl)benzenesulfonamide” is not mentioned in the retrieved sources, sulfonamides, in general, have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

Properties

IUPAC Name |

4-amino-N-(2-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWDGJUHWDSLRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Methylpropoxy)phenyl]methanamine](/img/structure/B1367989.png)

![9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione](/img/structure/B1368003.png)